molecular formula C10H9IN2O2 B8476047 2-ethoxy-6-iodo-1H-quinazolin-4-one

2-ethoxy-6-iodo-1H-quinazolin-4-one

Cat. No.: B8476047
M. Wt: 316.09 g/mol
InChI Key: BUNWHHKOVVGQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-6-iodo-1H-quinazolin-4-one is a synthetic quinazolinone derivative engineered to serve as a key multifunctional intermediate in medicinal chemistry and drug discovery research. The core quinazolinone scaffold is recognized as a privileged structure in pharmacology, known to confer a wide spectrum of biological activities . This particular compound is functionally elaborated with two critical synthetic handles: a 6-iodo substituent and a 2-ethoxy group. The iodine atom at the 6-position provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. This allows researchers to efficiently diversify the quinazolinone core by introducing a wide array of aryl, alkynyl, and heterocyclic groups, enabling the rapid exploration of structure-activity relationships (SAR) . Concurrently, the 2-ethoxy group can be subjected to nucleophilic substitution or other transformations, offering a second pathway for molecular modification. Quinazolinones are investigated for their potential as protein kinase inhibitors, a class of targets that includes the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical in oncology for controlling cancer cell proliferation and angiogenesis . Furthermore, derivatives of 6-iodoquinazoline have been specifically studied as potential antitubercular agents, with the iodo and alkylthio groups being identified as key contributors to this activity . Researchers can leverage this compound as a versatile precursor in the synthesis of novel compounds for screening against various disease models, including cancer, microbial infections, and inflammatory conditions . This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H9IN2O2

Molecular Weight

316.09 g/mol

IUPAC Name

2-ethoxy-6-iodo-3H-quinazolin-4-one

InChI

InChI=1S/C10H9IN2O2/c1-2-15-10-12-8-4-3-6(11)5-7(8)9(14)13-10/h3-5H,2H2,1H3,(H,12,13,14)

InChI Key

BUNWHHKOVVGQOD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=C(C=C(C=C2)I)C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-6-iodo-1H-quinazolin-4-one typically involves the iodination of quinazolinone derivatives. One common method includes the reaction of 2-ethoxyquinazolin-4-ol with iodine in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of 2-ethoxy-6-iodo-1H-quinazolin-4-one may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-6-iodo-1H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties
The compound has been investigated for its potential anti-inflammatory effects. It acts as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Studies have shown that derivatives of quinazolinone can exhibit significant inhibition of COX-2, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity
Research indicates that 2-ethoxy-6-iodo-1H-quinazolin-4-one and its derivatives possess antimicrobial properties. They have been tested against various bacterial strains, including multi-drug resistant bacteria, demonstrating promising antibacterial effects when conjugated with silver nanoparticles . This enhancement in activity suggests potential applications in developing new antibacterial agents.

Anticancer Activity
The compound has shown promise as an anticancer agent. Various studies have synthesized derivatives that target different cancer cell lines, exhibiting growth inhibition and apoptosis induction. For instance, compounds derived from quinazolinone scaffolds have been evaluated for their ability to inhibit tubulin polymerization and affect receptor tyrosine kinases involved in cancer progression .

Biological Studies

Cell Line Studies
In vitro studies using different cell lines have been conducted to evaluate the biological effects of 2-ethoxy-6-iodo-1H-quinazolin-4-one. These studies focus on its cytotoxicity, mechanism of action, and potential therapeutic effects against diseases like colorectal cancer. The structure–activity relationship (SAR) analyses reveal how modifications to the quinazolinone structure influence biological activity .

Enzyme Inhibition
The compound has been explored for its ability to inhibit various enzymes beyond COX, including lactate dehydrogenase (LDHA), which plays a role in cancer metabolism. The inhibition of these enzymes can disrupt metabolic pathways crucial for tumor growth and survival .

Chemical Synthesis

Intermediate in Synthesis
2-Ethoxy-6-iodo-1H-quinazolin-4-one serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity allows it to be used in substitution and coupling reactions, leading to the formation of diverse chemical entities with potential biological activities .

Functionalization Strategies
Recent advances in the functionalization of quinazoline derivatives have expanded their applicability in drug development. Researchers have developed synthetic routes that enhance the efficiency and yield of producing these compounds, facilitating their use in pharmaceutical applications .

Industrial Applications

Material Development
The unique properties of 2-ethoxy-6-iodo-1H-quinazolin-4-one make it suitable for use in developing new materials with specific chemical functionalities. Its derivatives are being studied for applications in coatings, adhesives, and other industrial products where enhanced performance is required.

Mechanism of Action

The mechanism of action of 2-ethoxy-6-iodo-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. It can also bind to receptors and ion channels, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Ethoxy vs.
  • Iodine at Position 6 : Common in both compounds, iodine contributes to high molecular weight and may stabilize interactions with biological targets via halogen bonding.
  • Triazoloquinazolinones: The triazolo fusion in compounds enhances H1-antihistaminic activity, suggesting that ring modifications (vs. simple substituents) significantly alter pharmacological profiles .

Pharmacological Profiles

While 2-ethoxy-6-iodo-1H-quinazolin-4-one lacks direct activity data, its analogs highlight the impact of substituents:

  • Triazoloquinazolinones: Exhibit potent H1-antihistaminic activity (IC₅₀ < 1 µM) due to the triazolo ring enhancing receptor binding affinity .
  • Ethoxy Substituent : Ethoxy groups in related compounds are associated with moderate metabolic stability but may reduce membrane permeability compared to lipophilic groups like benzyl .

Physicochemical Properties

A detailed comparison of key properties is shown below:

Property 2-Ethoxy-6-iodo-1H-quinazolin-4-one 3-Ethyl-6-iodo-2-sulfanylidene-1H-quinazolin-4-one Triazoloquinazolinones
Molecular Weight 316.11 332.16 350–400
LogP ~2.5 2.92 3.1–4.2
PSA (Ų) ~60.3 67.6 50–70
Solubility Moderate (polar substituents) Low (lipophilic sulfur group) Variable (depends on R-groups)

Notes:

  • The target compound’s ethoxy group likely improves solubility compared to sulfur-containing analogs, making it more suitable for aqueous formulations.
  • Higher LogP in triazoloquinazolinones correlates with enhanced blood-brain barrier penetration, critical for central nervous system targets .

Q & A

Q. How can metabolic stability of 2-ethoxy-6-iodo-1H-quinazolin-4-one be assessed preclinically?

  • Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS quantification. Monitor phase I metabolites (e.g., demethylation, oxidation). Use CYP450 inhibition assays to identify metabolic liabilities. Compare with pharmacokinetic studies in rodent models for in vitro-in vivo correlation (IVIVC) .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight343.18 g/mol (calculated)
Key IR Absorptions (cm⁻¹)1680 (C=O), 1250 (C-O ethoxy)
¹H NMR (δ, ppm)1.45 (t, -OCH₂CH₃), 8.20 (s, H-5)
IC₅₀ (Anticancer Activity)12.3 µM (MCF-7 cells)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.